2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide
Description
Introduction and Research Context
Historical Development of Benzamide Derivatives
Benzamide derivatives have served as foundational scaffolds in medicinal chemistry since the early 20th century. Initial studies focused on simple analogs, such as N-benzoyl anthranilic acid, for their analgesic properties. The introduction of electron-donating groups, including methoxy and alkyl substituents, marked a pivotal shift in the 1980s, enhancing binding affinity to biological targets like histone deacetylases. By the 2000s, heterocyclic extensions—particularly thiophene and piperazine moieties—emerged as strategies to improve metabolic stability and blood-brain barrier penetration.
The specific compound 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide represents a modern iteration of these efforts. Its design integrates a methoxy group at the 2-position of the benzamide core and a thiophen-3-yl-substituted benzyl group, synthesizing principles from both classical and contemporary medicinal chemistry. Early synthetic routes adapted Ullmann coupling and Friedel-Crafts alkylation techniques, though recent protocols favor palladium-catalyzed amidation for higher yields.
Table 1: Evolutionary Milestones in Benzamide Derivative Design
| Era | Structural Features | Biological Targets | Key Advancements |
|---|---|---|---|
| 1900–1950 | Simple benzamide core | Enzymes, ion channels | Discovery of analgesic effects |
| 1980–2000 | Methoxy/alkyl substitutions | HDACs, kinases | Enhanced selectivity |
| 2000–Present | Thiophene/piperazine extensions | RTKs, neurotransmitter receptors | Improved pharmacokinetics |
Significance in Contemporary Chemical Research
This compound has garnered attention for its dual functionality:
- Electronic Modulation : The methoxy group donates electron density to the benzamide core, facilitating π-π stacking with aromatic residues in enzymatic active sites.
- Stereoelectronic Effects : The thiophen-3-yl group introduces sulfur-based lone pairs, enabling hydrophobic interactions and hydrogen bonding with biomolecular targets.
Recent studies emphasize its potential as a kinase inhibitor. For instance, analogs with similar substitution patterns exhibit IC₅₀ values below 100 nM against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in angiogenesis. Additionally, the compound’s benzyl-thiophene moiety shows affinity for serotonin (5-HT₆) receptors, implicating it in neurological disorder research.
Current Research Gaps and Questions
Despite progress, critical unknowns persist:
- Synthetic Challenges : Scalability of multi-step routes remains problematic, with yields dropping below 40% in industrial-scale amidation reactions.
- Target Selectivity : Off-target binding to adenosine A₂ₐ receptors has been observed in vitro, necessitating structural refinements.
- Metabolic Stability : Preliminary assays indicate rapid hepatic clearance via cytochrome P450 3A4, limiting bioavailability.
A pressing question is whether replacing the methoxy group with bulkier alkoxy substituents (e.g., ethoxy, isopropoxy) could enhance target specificity without compromising solubility. Computational models suggest such modifications may reduce off-target interactions by 15–20%.
Theoretical Framework and Research Paradigms
Research on this compound operates within two intersecting paradigms:
- Molecular Recognition Theory : Posits that the thiophene sulfur and amide carbonyl form critical hydrogen bonds with residues like Asp1043 in VEGFR-2.
- Quantitative Structure-Activity Relationship (QSAR) Models : Predict that ClogP values between 2.5 and 3.5 optimize membrane permeability while minimizing toxicity.
Density functional theory (DFT) calculations further reveal that the methoxy group’s electron-donating effect lowers the benzamide’s LUMO energy by 1.2 eV, enhancing electrophilic reactivity toward nucleophilic amino acids. These insights guide rational design strategies aimed at balancing reactivity and stability.
Properties
IUPAC Name |
2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-22-18-9-5-4-8-17(18)19(21)20-12-14-6-2-3-7-16(14)15-10-11-23-13-15/h2-11,13H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJDXLYHPAFJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with an appropriate base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Coupling Reaction: The benzyl intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Reduction of the Amide Bond
The amide group undergoes reduction to form primary amines under specific conditions.
Reaction Conditions :
-
Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux .
-
Mechanism : LiAlH₄ acts as a strong reducing agent, converting the carbonyl group of the amide into a methylene group.
Example Reaction :
Yield Data :
| Substrate | Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Boc-L-phenylalanine methyl ester | LiAlH₄ | THF | Reflux | 46–62 |
Hydrolysis of the Amide Bond
The compound undergoes hydrolysis in acidic or basic media to yield carboxylic acids and amines.
Reaction Conditions :
Example Reaction :
Conversion Data :
| Base | pKa | Solvent | Temperature | Conversion (%) | Source |
|---|---|---|---|---|---|
| K₃PO₄ | 12 | THF | 90°C | 78 | |
| KOtBu | 18 | THF | 90°C | 47 |
Transamidation Reactions
The amide bond participates in transamidation with primary or secondary amines under catalytic conditions.
Reaction Conditions :
Example Reaction :
Efficiency Data :
| Additive | Base | Solvent | Conversion (%) | Source |
|---|---|---|---|---|
| TFE | K₃PO₄ | THF | 78 | |
| DBU | K₃PO₄ | THF | 61 |
Functionalization of the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution reactions, such as sulfonation or halogenation.
Reaction Conditions :
-
Sulfonation : SO₃ in acetic acid at 0–5°C.
-
Halogenation : N-Bromosuccinimide (NBS) in CCl₄ under light .
Example Reaction :
Yield Data :
| Reaction Type | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | NBS | CCl₄, light | 85 |
Methoxy Group Demethylation
The methoxy substituent can be cleaved to form a phenolic hydroxyl group.
Reaction Conditions :
Example Reaction :
Yield Data :
| Substrate | Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Methyl-protected analog | BBr₃ | DCM | −78°C | 92 |
Scientific Research Applications
Medicinal Chemistry
2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is being investigated for its potential therapeutic effects, particularly in:
- Anti-inflammatory Agents : Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties, making this compound a candidate for further exploration in treating inflammatory diseases.
- Anticancer Activity : Studies show that derivatives of thiophene compounds can inhibit cancer cell proliferation. The structural features of this compound may enhance its efficacy against various cancer types.
Materials Science
The compound's unique electronic properties make it suitable for applications in:
- Organic Semiconductors : Its ability to conduct electricity can be harnessed in the development of organic semiconductor materials, which are essential for flexible electronic devices.
- Light Emitting Diodes (OLEDs) : The structural characteristics allow it to be used in OLED technology, where efficient light emission is crucial.
Biological Studies
Research involving this compound focuses on its interactions with biological targets:
- Enzyme Inhibition : Studies are underway to determine how this compound interacts with specific enzymes, which could lead to the development of new enzyme inhibitors for therapeutic use.
- Receptor Binding : Investigations into how this compound binds to various receptors can provide insights into its potential as a drug candidate.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and anticancer agents | Reduced inflammation, cancer cell inhibition |
| Materials Science | Organic semiconductors, OLEDs | Enhanced electronic properties |
| Biological Studies | Enzyme inhibition, receptor binding | Development of new therapeutics |
Case Study 1: Anti-inflammatory Properties
A study conducted on thiophene derivatives similar to this compound showed promising results in reducing inflammation markers in vitro. The research highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in clinical settings.
Case Study 2: Anticancer Activity
In another study, compounds derived from thiophene were tested against various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells, showcasing the therapeutic potential of this compound as an anticancer drug.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes critical differences between the target compound and its analogs:
Key Observations:
Benzamide Substituents: The 2-methoxy group in the target compound contrasts with 4-(thiophen-3-yl) in and 3-methyl in . In YM-09151-2, the presence of 5-chloro and 4-(methylamino) substituents alongside 2-methoxy contributes to its neuroleptic activity, highlighting the importance of multi-substituted benzamide cores for CNS targeting .
N-Substituent Diversity :
- The 2-(thiophen-3-yl)benzyl group in the target compound incorporates a heteroaromatic thiophene ring, which is critical for π-π interactions in receptor binding (e.g., D3 dopamine receptors) .
- Piperazine- or pyrrolidine-based N-substituents () introduce basic nitrogen atoms, enhancing water solubility and enabling interactions with receptor ion channels .
Synthetic Accessibility :
- Analogs like those in and are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 48% to 63% . The target compound could likely be synthesized using similar methods, such as coupling 2-methoxybenzoyl chloride with 2-(thiophen-3-yl)benzylamine.
Pharmacological and Physicochemical Properties
- Receptor Binding: The 4-(thiophen-3-yl)benzamide moiety () is a known pharmacophore for D3 receptor selectivity. Substitution at the benzamide para position (C4) with thiophene enhances binding affinity, while ortho methoxy groups (as in the target compound) may modulate selectivity or potency . YM-09151-2 demonstrates that 2-methoxy combined with chloro and methylamino groups yields nanomolar affinity for D2/D3 receptors, suggesting that the target compound’s lack of electron-withdrawing groups (e.g., Cl) might reduce receptor engagement .
Solubility and Stability :
- Piperazine-containing analogs () exhibit improved aqueous solubility due to their basic nitrogen atoms, whereas the hydrophobic thiophene-benzyl group in the target compound may limit solubility .
- The N,O-bidentate directing group in ’s compound highlights how hydroxyl and tertiary alcohol groups can facilitate metal-catalyzed reactions, a property absent in the target compound .
Structural Characterization
- Spectroscopic Methods :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically begins with forming the benzamide core via condensation of 2-methoxybenzoic acid with 2-(thiophen-3-yl)benzylamine using coupling agents like DCC/DMAP. Subsequent purification via column chromatography ensures product integrity. Reaction optimization includes adjusting solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature to enhance yields .
- Key Challenges : Competing side reactions (e.g., oxidation of thiophene) require inert atmospheres and controlled temperatures.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm methoxy, benzamide, and thiophene moieties via characteristic proton shifts (e.g., methoxy at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Use SHELX programs for crystal structure determination, especially if single crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains (e.g., MIC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (methoxy, thiophene) influence binding to biological targets?
- Computational Analysis : Perform DFT calculations (e.g., using Gaussian09) to map electron density and HOMO-LUMO gaps, correlating with experimental binding affinities .
- SAR Studies : Compare with analogs (e.g., replacing methoxy with ethoxy or thiophene with furan) to identify critical substituents for activity .
Q. What strategies resolve contradictions in activity data across similar benzamide derivatives?
- Meta-Analysis : Systematically compare assay conditions (e.g., cell line specificity, solvent effects) from literature.
- Experimental Replication : Reproduce conflicting studies under standardized protocols (e.g., identical buffer pH, incubation time) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved without compromising activity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to enhance solubility .
- In Silico ADMET Prediction : Use tools like SwissADME to predict logP, CYP450 interactions, and BBB permeability .
Q. What advanced techniques characterize its interaction with biomacromolecules (e.g., proteins, DNA)?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
